molecular formula C6H8N2<br>C6H4(NH2)2<br>C6H8N2 B132917 m-Phenylenediamine CAS No. 108-45-2

m-Phenylenediamine

Cat. No.: B132917
CAS No.: 108-45-2
M. Wt: 108.14 g/mol
InChI Key: WZCQRUWWHSTZEM-UHFFFAOYSA-N
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Description

m-Phenylenediamine, also known as 1,3-diaminobenzene, is an organic compound with the chemical formula C₆H₄(NH₂)₂. It is an isomer of o-phenylenediamine and p-phenylenediamine. This aromatic diamine is a colorless solid that appears as needles but turns red or purple upon exposure to air due to the formation of oxidation products . It is widely used in various industrial applications, including the production of polymers, dyes, and resins.

Mechanism of Action

. . .

Mode of Action

m-Phenylenediamine acts as a “coupling agent” in hair-dying, used to produce blue colors . In the synthesis of polymers, it forms a distinctive shell layer with abundant nitrogenous functional groups . It is also used in the hydrogenation of m-dinitrobenzene to this compound, a reaction of importance to the pharmaceutical and fine chemicals industries .

Biochemical Pathways

The hydrogenation of m-dinitrobenzene to this compound involves two consecutive reactions: first, the reduction of m-dinitrobenzene to m-nitroaniline, and then, the reduction of m-nitroaniline to this compound . The apparent activation energies of the reaction were determined in each step, indicating that the hydrogenation of m-nitroaniline toward this compound is the rate-determining step in the hydrogenation of m-dinitrobenzene .

Pharmacokinetics

It is known that this compound can cause methaemoglobin formation in dogs and cats . After long-term administration to experimental animals, it damages the liver .

Result of Action

The result of this compound’s action depends on its application. In hair-dying, it produces blue colors . In the synthesis of polymers, it forms a distinctive shell layer with abundant nitrogenous functional groups . In the hydrogenation of m-dinitrobenzene, it serves as an intermediate product .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the concurrent reduction-adsorption of chromium using this compound-modified magnetic chitosan was found to be enhanced by protonation of nitrogenous functional groups under low pH . Furthermore, this compound turns red or purple on exposure to air due to the formation of oxidation products .

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Phenylenediamine is primarily synthesized through the hydrogenation of 1,3-dinitrobenzene. The hydrogenation process typically employs catalysts such as platinum or nickel to facilitate the reduction of nitro groups to amino groups .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous-flow hydrogenation of 1,3-dinitrobenzene. This method ensures efficient conversion and high yields. The reaction conditions include maintaining a specific temperature and pressure to optimize the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions: m-Phenylenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of quinonoid structures.

    Reduction: The reduction of this compound is commonly achieved using hydrogen gas in the presence of catalysts like platinum or nickel.

Major Products:

    Oxidation Products: Quinonoid structures.

    Reduction Products: this compound itself from its nitro precursor.

    Substitution Products: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

m-Phenylenediamine has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

m-Phenylenediamine is one of the three isomeric forms of phenylenediamine, the other two being o-phenylenediamine and p-phenylenediamine .

    o-Phenylenediamine (1,2-diaminobenzene): This isomer has amino groups at the 1 and 2 positions on the benzene ring. It is used in the synthesis of heterocyclic compounds and as an intermediate in the production of dyes and pharmaceuticals.

    p-Phenylenediamine (1,4-diaminobenzene): This isomer has amino groups at the 1 and 4 positions. It is widely used in the production of polymers such as Kevlar and in hair dyes.

Uniqueness of this compound: this compound is unique due to its specific positioning of amino groups at the 1 and 3 positions, which imparts distinct chemical reactivity and properties. This positioning allows it to be used in applications where the other isomers may not be suitable, such as in the synthesis of certain polymers and dyes.

Properties

IUPAC Name

benzene-1,3-diamine
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InChI

InChI=1S/C6H8N2/c7-5-2-1-3-6(8)4-5/h1-4H,7-8H2
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InChI Key

WZCQRUWWHSTZEM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)N)N
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Molecular Formula

C6H8N2, Array
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Related CAS

25668-03-5
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DSSTOX Substance ID

DTXSID4021137
Record name 1,3-Benzenediamine
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Molecular Weight

108.14 g/mol
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Physical Description

1,3-phenylenediamine appears as colorless or white colored needles that turn red or purple in air. Melting point 64-66 C. Density 1.14 g / cm3. Flash point 280 F. May irritate skin and eyes. Toxic by skin absorption, inhalation or ingestion. Used in aramid fiber manufacture, as a polymer additive, dye manufacturing, as a laboratory reagent, and in photography., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White crystals that change to red on exposure to light and air; [CHEMINFO], WHITE CRYSTALS. TURNS RED ON EXPOSURE TO AIR., Colorless or white colored needles that turn red or purple in air.
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Boiling Point

540 to 543 °F at 760 mmHg (NTP, 1992), 284-287 °C, 540-543 °F
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Flash Point

280 °F (NTP, 1992), 187 °C c.c., 280 °F
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), SOL IN WATER, METHANOL, ETHANOL, CHLOROFORM, ACETONE, DIMETHYLFORMAMIDE, METHYL ETHYL KETONE, DIOXANE; SLIGHTLY SOL IN ETHER, CARBON TETRACHLORIDE, ISOPROPANOL, DIBUTYL PHTHALATE. VERY SLIGHTLY SOL IN BENZENE, TOLUENE, XYLENE, BUTANOL., In water, 2.38X10+5 mg/l at 20 deg, Solubility in water: soluble
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Density

1.0696 at 136 °F (NTP, 1992) - Denser than water; will sink, 1.0096 g/cu m at 58 °C, Density = 1.139, 1.14 g/cm³, 1.0696 at 136 °F
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Vapor Density

3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.7, 3.7
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Vapor Pressure

1 mmHg at 211.6 °F ; 0.0018 mmHg at 77 °F (NTP, 1992), 0.0018 [mmHg], 1 MM HG @ 99.8 °C, Vapor pressure, Pa at 99.8 °C: 133, 1 mmHg at 211.6 °F, 0.0018 mmHg at 77 °F
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Mechanism of Action

In all experiments concerning the absorption of m-phenylenediamine through the skin, increases in ferrihemoglobin (methemoglobin) concentration of various degrees were observed. ... The delay of the ferrihemoglobin formation /indicates that/ a transformation of the m-phenylenediamine is necessary for ferrihemoglobin formation. ... 6 mg of m-phenylenediamine/kg injected intravenously, ... took more than two hours before the formation of ferrihemoglobin had attained its maximum speed.
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Impurities

m-Phenylenediamine: purity 99.5% minimum /with the following constituents:/ water-insoluble matter, 0.1% maximum; moisture content, 0.1% maximum; moisture content, 0.1% maximum; dinitrobenzene, 0.1% maximum; p-Phenylenediamine, 500 mg/kg maximum; o-Phenylenediamine, 200 mg/kg maximum., In Japan, m-phenylenediamine is available with a minimum purity of 98.5%. ... Dinitrobenzene and phenylenediamine isomers are /found/ as impurities.
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Color/Form

WHITE CRYSTALS BECOMING RED ON EXPOSURE TO AIR, Colorless needles, RHOMBIC CRYSTALS FROM ALCOHOL, COLORLESS RHOMBIC NEEDLES, Dark oxidation products /are/ present in compound exposed to moist air.

CAS No.

108-45-2, 541-69-5
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Melting Point

145 to 147 °F (NTP, 1992), 145-147 °F, 62-63 °C
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Synthesis routes and methods I

Procedure details

Fluorobenzenes have hitherto been prepared from the corresponding substituted anilines by diazotization and subsequent replacement of the diazo group by fluorine. Thus the preparation of fluorobenzene by diazotization of aniline hydrochloride, conversion of the resulting benzenediazonium chloride into the tetrafluoroborate and subsequent heating has long been known (G. Balz and G. Schiemann, Ber. 60 (1927) 1188; D. T. Flood, Org. Synth. Coll. Vol II (1943) 295). In addition, the preparation of fluorobenzene by diazotization of aniline in anhydrous hydrogen fluoride at 0° C. with subsequent decomposition of the resulting benzenediazonium fluoride at 20° C. is also described (Kirk-Othmer, Encyclopedia of Chemical Technology, 3rd ed. Vol. 10, p. 908). 1,3-Difluorobenzene could be obtained analogously in a 31% yield, relative to m-phenylenediamine as starting compound, by heating benzene-1,3-bis-diazonium tetrafluoroborate (G. Schiemann and R. Pillarsky, Ber. 62 (1929) 3035-3043, especially 3029). The diazotization of 3-fluoroaniline in anhydrous hydrogen fluoride in the presence of either ammonium fluoride or tertiary amines or dimethyl sulfoxide produced in each case 1,3-difluorobenzene in a yield of 46 to 73% (U.S. Pat. No. 4,075,252 and U.S. Pat. No. 4,096,196).
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Fluorobenzenes
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Synthesis routes and methods II

Procedure details

The reaction described in Example 1 was repeated except a 5% palladium on barium carbonate catalyst was used for the m-phenylenediamine hydrogenation resulting in a 70% GC yield of the acetate salt of 3-amino-2-cyclohexene-1-imine and 29% m-phenylenediamine remaining. On hydrolysis, a 62% isolated yield of 3-amino-2-cyclohexene-1-one was obtained.
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Synthesis routes and methods III

Procedure details

A mixture of 105.7 g (2.71 moles) of sodamide and 337 cc of xylene containing 1.0 cc of oleic acid was placed in a liter Magne Drive, equipped as described in Example 15. The autoclave was closed, purged of air with nitrogen and pressurized to 100 psig with nitrogen (pressure relief valve was set at 100 psig). The sodamide slurry was heated with stirring to 190° C. and 191.7 g (2.06 moles) of 2-picoline was started adding from a Fisher-porter pressure bottle. The addition was completed over a period of 84 minutes within a temperature range of 188°-198° C. During the addition, ammonia and hydrogen were evolved and passed through the pressure relief valve. The reaction mixture was heated about 10 minutes longer, cooled to 40° C. and hydrolyzed with 200 cc of water. After adding 50 cc of ispropanol, the aqueous phase was separated. It was extracted twice, each time with 60 cc of a solution of 2 volumes of xylene to 1 volume of isopropanol. The original oil layer and extracts were combined and distilled to recover 37.7 g of 2-picoline. 48.7 g of 2-amino-6-methylpyridine and 72.8 g of material boiling from 212° C. at 102 mm to 220° C. at 104 mm. The material was a solid at room temperature and analyzed 90% pure by GLC. An analytical sample (m.p. 63.4°-64.6° C.) was prepared by recrystallization from isopropanol. The NMR spectra was identical with m-phenylenediamine. Anal. Calc'd. for C6H8N2 : C, 66.67; H, 7.41; N, 25.92. Found: C, 66.90; H, 7.21; N, 26.08. The N,N'-diacetyl-m-phenylenediamine derivative was prepared, m.p. 190°-191° C. Literature m.p. is 191° C. Beilstein 13, (1), 13. The yield of m-phenylenediamine, based on 2-picoline recovered, was 36.6%. The amination of 2-picoline at atmospheric pressure under standard Chichibabin conditions gives little if an m-phenylenediamine. The m-phenlenediamine is a rubber curing agent and is also valuable as a corrosion inhibitor.
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200 mL
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105.7 g
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337 mL
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191.7 g
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Synthesis routes and methods IV

Procedure details

A two-stage process for the co-production of aniline and m-phenylenediamine where, in the first stage, benzene, nitric acid, and sulfuric acid are reacted in a liquid phase to produce in greater amounts nitrobenzene (approximately 70%) and m-dinitrobenzene (approximately 30%), and in lesser or trace amounts o-dinitrobenzene and p-dinitrobenzene, and water; and in the second stage the products of the first stage are reacted with hydrogen in the gas phase to produce aniline (approximately 70%) and m-phenylenediamine (approximately 30%) in greater amounts, and o-phenylenediamine and p-phenylenediamine in lesser amounts, and water. The reaction products are separated by distillation. The first stage of a preferred embodiment of the process is characterized in that a concentrated mixture of nitric acid and sulfuric acid are fed along with mononitrobenzene to a first reactor for producing dinitrobenzene, and then the dilute acid mixture recovered from this first reactor is fed along with benzene to a second reactor for producing the mononitrobenzene used as a reactant in the first reactor. The second stage, which provides the aniline and m-phenylenediamine in major amounts, is characterized in that the hydrogenation is carried out in the gas phase with product aniline serving as a diluent. The process is applicable to the co-production of other aromatic mono- and diamines.
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Yield
70%

Synthesis routes and methods V

Procedure details

If the tetrazonium salt solution of 2,7-diaminocarbazole which has been described is coupled one-sided to 7-(2,4-diamino-5-sulphophenylazo)-1-hydroxy-naphthalene-3-sulphonic acid and subsequently to phenol, ortho- or meta-cresol, resorcinol, 1,3-diamino-benzene or 1,3-diaminobenzene-4-sulphonic acid, dyestuffs of black shades are obtained.
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7-(2,4-diamino-5-sulphophenylazo)-1-hydroxy-naphthalene-3-sulphonic acid
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Q & A

ANone: m-Phenylenediamine has the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol.

ANone: this compound can be characterized using various spectroscopic techniques, including:

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR can identify functional groups like -NH2 and aromatic C-H present in this compound. [], [], []
  • Ultraviolet-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy helps study the electronic transitions within the molecule and provides information about its conjugated system. [], [], [], []

A: Pure this compound, when freshly distilled, is colorless but darkens quickly upon exposure to air, heat, or light, eventually becoming tarry. The presence of ortho- and para-phenylenediamine isomers as impurities further accelerates this degradation. []

A: Removing ortho- and para-phenylenediamine impurities significantly improves the stability of this compound. This can be achieved by treating the impure this compound with a salt or acid containing chromate or dichromate anions, followed by the removal of any precipitate formed. []

A: this compound serves as a monomer in synthesizing various polymers. For instance, it is used in the preparation of poly(this compound) nanoparticles through oxidative polymerization using copper compounds and persulfate. []

ANone: this compound-based polymers find applications in various fields, including:

  • Adsorbent materials: Poly(this compound) nanoparticles can be used to remove dyes like Orange G from aqueous solutions due to their high surface area and adsorption capacity. []
  • Structural color materials: this compound-based nanospheres coated with poly(this compound) can create bright, iridescent structural colors. []
  • Ultrafiltration membranes: Composite ultrafiltration membranes using poly(this compound) and poly(vinyl alcohol) on ceramic supports can effectively remove Congo red dye from wastewater. []
  • Supercapacitor electrode materials: Pyrolyzed poly(this compound) shows promising electrochemical performance as an active electrode material in supercapacitors. []

A: Research indicates that the carcinogenicity of this compound derivatives is linked to their ability to cause oxidative DNA damage rather than bacterial mutagenicity. For example, 4-methoxy-m-phenylenediamine, a carcinogenic derivative, causes more DNA damage than non-carcinogenic this compound. []

ANone: this compound exhibits some toxicity:

  • Oral LD50 in rats: 360–650 mg/kg. []
  • Subchronic oral exposure in rats: Liver lesions but no kidney injury. []
  • Dermal exposure in rabbits: Some studies reported liver and kidney toxicity while others did not. []
  • Skin irritation and sensitization: Observed in guinea pigs. []
  • Sensitization: Some evidence in clinical data. []
  • Neurotoxicity: Absent in a short-term oral study in rats. []
  • Fetotoxicity: Identified in one study in female rats, but no evidence of teratogenicity. []
  • Carcinogenicity: Neither oral nor dermal exposure to this compound or hair dye formulations containing it were carcinogenic in mice and rat studies. []

A: Capillary gas chromatography (GC) is an effective method for analyzing this compound, p-phenylenediamine, and o-phenylenediamine in hair dye cosmetics. This method involves extracting the samples with ethyl acetate and then injecting them into a GC system equipped with a capillary column, using a no-split injection mode and a flame ionization detector (FID). []

ANone: Several methods have been explored for removing this compound from wastewater, including:

  • Fered-Fenton process: This process utilizes a combination of electrochemical and Fenton reactions to degrade this compound efficiently. Optimum degradation is achieved at a specific pH, H2O2 concentration, Fe2+ concentration, and electric current. []
  • Adsorption onto resins: Acid adsorption resins modified with functional groups such as tannic acid, lysine, sulfamic acid, and gallic acid show good adsorption capacities for this compound. []

A: Backpropagation (BP) neural networks trained on experimental data have been successfully employed to optimize the reaction conditions for the catalytic hydrogenation of m-dinitrobenzene to this compound. This approach helps determine the optimal solvent, reaction temperature, hydrogen pressure, and catalyst amount for maximizing this compound yield. []

ANone: Research on this compound spans several disciplines:

  • Material science: Development of novel materials like polymers for various applications (e.g., adsorbents, structural color materials, membranes). [, , ]
  • Environmental science: Finding efficient methods for removing this compound from wastewater and mitigating its environmental impact. [, ]
  • Analytical chemistry: Developing and validating methods for the accurate and sensitive detection and quantification of this compound in various matrices. []
  • Toxicology: Understanding the toxicological profile and potential health risks associated with this compound exposure. [, ]
  • Computational chemistry: Utilizing computational models to optimize reaction conditions and predict material properties. []

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